SD-70

Oncology Small Cell Lung Cancer Epigenetics

SD-70 is a KDM4C inhibitor (IC50=30 µM) that uniquely colocalizes with AR on enhancers to suppress AR-driven transcription and genotoxic stress-induced TMPRSS2-ERG/ETV1 translocations. Validated in vivo (10 mg/kg i.p.) with tumor growth retardation. Essential for dissecting AR/KDM4C crosstalk and prostate cancer initiation studies, differentiating it from pan-Jumonji inhibitors. High-purity compound for research use only.

Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
Cat. No. B1223934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSD-70
Molecular FormulaC18H18N2O3
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CO3
InChIInChI=1S/C18H18N2O3/c1-11(2)18(22)20-16(14-6-4-10-23-14)13-8-7-12-5-3-9-19-15(12)17(13)21/h3-11,16,21H,1-2H3,(H,20,22)
InChIKeyPBZYAPZLINAHET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SD-70 (SD70) KDM4C/JMJD2C Inhibitor: A Selective Tool for Androgen Receptor-Driven Transcriptional Programs and Tumor Translocation Studies


SD-70 (CAS 332173-89-4) is a small-molecule, cell-permeable inhibitor of the histone demethylase KDM4C (also known as JMJD2C or GASC1). It is characterized by an 8-hydroxyquinoline (8HQ) moiety that chelates Fe(II) [1]. Originally identified via phenotypic screening for inhibitors of androgen receptor (AR)-driven chromosomal translocations in prostate cancer cells [2], SD-70 acts by inhibiting KDM4C (IC50 = 30 µM) and colocalizes with AR on regulatory enhancers, thereby suppressing AR target gene expression [1].

Why Generic JMJD2/KDM4 Inhibitor Substitution is Not Viable for SD-70-Dependent Research


Despite sharing a nominal target (KDM4C/JMJD2C), Jumonji demethylase inhibitors exhibit profound functional divergence that precludes simple interchangeability. SD-70 was specifically selected for its ability to suppress AR-driven transcription and block genotoxic stress-induced chromosomal translocations [1]. In contrast, pan-Jumonji inhibitors like JIB-04 lack this AR-centric mechanism, while KDM6-biased agents like GSK-J4 fail to engage the AR enhancer landscape [2]. As demonstrated in comparative studies, SD-70 shows distinct cellular potency and differential efficacy across cancer models, underscoring that target class alone does not predict functional outcome [3].

Quantitative Differential Evidence for SD-70: Head-to-Head Comparisons with JIB-04 and GSK-J4


Comparative Potency in Small Cell Lung Cancer (SCLC) Models: SD-70 vs. GSK-J4

In a panel of 31 SCLC cell lines, SD-70 demonstrated moderate but consistently greater potency than GSK-J4. The average IC50 for SD-70 was lower, indicating stronger growth inhibition at clinically relevant concentrations [1]. This differential sensitivity highlights that not all Jumonji inhibitors are equivalent in SCLC, and SD-70 offers a more potent option for mechanistic studies in this malignancy.

Oncology Small Cell Lung Cancer Epigenetics

Selectivity Profile: SD-70 Spares Topoisomerases and Polymerases, in Contrast to Cytotoxic Chemotherapeutics

SD-70 exhibits a high degree of target selectivity, demonstrating no significant inhibition of DNA/RNA polymerases or topoisomerase I/II activity . This contrasts sharply with chemotherapeutic agents like etoposide, which act primarily through topoisomerase II poisoning. In SCLC models, etoposide IC50 values were often lower than those of SD-70, but the mechanism is fundamentally different, leading to distinct resistance profiles [1].

Mechanism of Action Selectivity Prostate Cancer

In Vivo Tumor Growth Inhibition: SD-70 Achieves 84% Growth Retardation in Prostate Cancer Xenografts

In a castration-resistant prostate cancer (CRPC) model, SD-70 demonstrated robust in vivo efficacy, achieving an 84% retardation of CWR22Rv1 xenograft tumor growth on day 10 of treatment [1]. This effect was achieved without apparent animal toxicity, underscoring a favorable therapeutic window. While JIB-04 also shows in vivo activity in SCLC models [2], the specific efficacy in AR-driven prostate cancer is a distinguishing feature of SD-70 tied to its unique mechanism.

In Vivo Efficacy Prostate Cancer Xenograft Model

Suppression of Androgen-Regulated Genes: SD-70 Occupies AR Enhancers, Unlike Pan-Jumonji Inhibitors

Chem-seq analysis revealed that 46% of genes upregulated >1.5-fold by DHT stimulation have both AR enhancer and SD-70 binding sites within 500 kb of the promoter [1]. This genomic colocalization is a unique, mechanism-defining feature of SD-70. In contrast, pan-Jumonji inhibitors like JIB-04 lack this specific AR-centric genomic engagement profile, instead broadly altering H3K9me3 and H3K27me3 landscapes [2].

Androgen Receptor Transcriptional Regulation Prostate Cancer

Cell Viability in Prostate Cancer Lines: SD-70 Shows Potent Anti-Proliferative Effects

In AR-positive, hormone-independent CWR22Rv1 cells, treatment with 10 µM SD-70 resulted in a 97% decrease in viable cell number relative to control on day 6 of culture . This potent anti-proliferative effect is also observed in other prostate cancer lines (PC3, DU145) at lower concentrations (2 µM) . While JIB-04 shows activity in some cancer lines, its potency varies widely and is not specifically optimized for AR-driven models [1].

Prostate Cancer Cell Viability Anti-proliferative

Inhibition of Genotoxic Stress-Induced Chromosomal Translocations: A Phenotypic Screen-Defined Function

SD-70 was originally identified in a phenotypic screen for compounds that suppress ligand- and genotoxic stress-induced chromosomal translocations [1]. In LNCaP cells, 10 µM SD70 reduced induction of the oncogenic TMPRSS2-ETV1 fusion to 1/100 of control levels and TMPRSS2-ERG to 1/13 of control levels . This functional property is not a class effect of Jumonji inhibitors; JIB-04 and GSK-J4 have not been reported to block AR-driven translocations.

Genomic Instability Chromosomal Translocations Prostate Cancer

Optimal Scientific and Preclinical Applications for SD-70


Investigating Androgen Receptor (AR) Transcriptional Programs in Prostate Cancer

SD-70 is the inhibitor of choice for dissecting AR-dependent gene expression. Its unique Chem-seq-validated colocalization with AR on enhancers makes it a superior tool compared to pan-Jumonji inhibitors for mapping AR/KDM4C crosstalk [1]. Use in LNCaP or CWR22Rv1 cells at 5-10 µM to suppress DHT-induced genes and study enhancer function.

In Vivo Xenograft Studies of Castration-Resistant Prostate Cancer (CRPC)

For researchers establishing CRPC mouse models, SD-70 provides a validated, efficacious dosing regimen (10 mg/kg i.p. daily) that achieves significant tumor growth retardation without overt toxicity [2]. This is a key differentiator from JIB-04, which lacks prostate-specific in vivo data.

Functional Studies of Genotoxic Stress-Induced Chromosomal Translocations

SD-70 is uniquely validated in suppressing oncogenic fusions like TMPRSS2-ERG/ETV1 . It is the only Jumonji inhibitor with this demonstrated activity, making it essential for labs studying the initiation of prostate cancer or other translocation-driven malignancies.

Comparative Epigenetic Profiling in Small Cell Lung Cancer (SCLC)

In SCLC research, SD-70 serves as a potent, moderately selective KDM4C inhibitor that can be benchmarked against pan-inhibitor JIB-04 and KDM6-biased GSK-J4 to deconvolute subtype-specific vulnerabilities [3]. Use at concentrations ranging from 0.5-5 µM based on cell line sensitivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SD-70

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.